1-(2-Bromo-4-hydroxypyridin-3-YL)ethanone
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Overview
Description
1-(2-Bromo-4-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to a pyridine ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pH conditions . Industrial production methods may involve large-scale bromination and subsequent purification steps to ensure high purity and yield.
Chemical Reactions Analysis
1-(2-Bromo-4-hydroxypyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-hydroxypyridin-3-YL ethanone.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-hydroxypyridin-3-YL)ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromo-4-hydroxypyridin-3-YL)ethanone include:
2-Bromo-1-(pyridin-3-yl)ethan-1-one: Similar structure but lacks the hydroxyl group.
1-(2-Bromo-3-hydroxypyridin-4-yl)ethanone: Similar structure but with different positioning of the bromine and hydroxyl groups
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications.
Properties
Molecular Formula |
C7H6BrNO2 |
---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
3-acetyl-2-bromo-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6BrNO2/c1-4(10)6-5(11)2-3-9-7(6)8/h2-3H,1H3,(H,9,11) |
InChI Key |
LNOGYTOBRGSDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC=CC1=O)Br |
Origin of Product |
United States |
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